molecular formula C8H14N2O B12112703 3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl- CAS No. 29211-65-2

3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl-

Cat. No.: B12112703
CAS No.: 29211-65-2
M. Wt: 154.21 g/mol
InChI Key: VFXBMURAZYOMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl- is a chemical compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by its unique structure, which includes a butyl group at the 4-position and a methyl group at the 5-position.

Preparation Methods

The synthesis of 3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-butyl-3-methyl-1-phenyl-2-pyrazolin-5-one with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Pyrazolone derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, making this compound a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 4-butyl-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Properties

CAS No.

29211-65-2

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4-butyl-3-methyl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C8H14N2O/c1-3-4-5-7-6(2)9-10-8(7)11/h7H,3-5H2,1-2H3,(H,10,11)

InChI Key

VFXBMURAZYOMDR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=NNC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.